3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide
Description
This compound is a synthetic small molecule featuring a fused imidazo[1,2-c]quinazolinone core substituted with a sulfanyl-acetamide moiety and a fluorophenylmethyl propanamide side chain. Its structural complexity arises from:
- Imidazo[1,2-c]quinazolinone scaffold: Known for modulating kinase and protease targets, particularly in oncology and inflammation .
- 4-Fluorophenyl groups: Enhance metabolic stability and target binding via hydrophobic and halogen-bonding interactions .

- Sulfanyl-acetamide linker: Provides conformational flexibility and facilitates interactions with cysteine-rich domains in enzymes .
Synthetic routes typically involve multi-step protocols, including diazonium coupling (as in ) and HBTU-mediated amidation ().
Properties
IUPAC Name |
3-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23F2N5O3S/c29-18-7-5-17(6-8-18)15-31-24(36)14-13-23-27(38)35-26(33-23)21-3-1-2-4-22(21)34-28(35)39-16-25(37)32-20-11-9-19(30)10-12-20/h1-12,23H,13-16H2,(H,31,36)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHJNXPYKQICLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC(=O)NC4=CC=C(C=C4)F)CCC(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23F2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Imidazo[1,2-c]quinazolin core, which is known for various biological activities.
- Fluorophenyl groups , which may enhance lipophilicity and bioavailability.
- Sulfanyl and carbamoyl functional groups , which are often associated with increased biological activity.
The molecular weight of this compound is approximately 543.62 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit the activity of enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Modulation : It may modulate the function of various receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis .
Anticancer Properties
Several studies have indicated that imidazoquinazoline derivatives exhibit significant anticancer activity. The specific compound under review has shown promise in inhibiting tumor cell proliferation in vitro. For example:
- A study demonstrated that similar compounds led to reduced viability in various cancer cell lines through apoptosis induction .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary tests have indicated efficacy against certain bacterial strains, although detailed studies are necessary to confirm these findings.
Case Studies
- In Vitro Studies : A recent study screened a series of imidazoquinazolines for anticancer activity, revealing that compounds with similar structures exhibited IC50 values in the low micromolar range against breast and prostate cancer cell lines .
- In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth and improved survival rates compared to controls, suggesting potential therapeutic benefits .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
*Molecular weight estimated based on .
Functional Comparison
- Target Affinity : Fluorophenyl-substituted analogs (e.g., , row 9) show strong binding to protease targets (MPRO energy = -7.719), suggesting the target compound may share similar affinity due to conserved fluorophenyl motifs .
- Synthetic Yield: Imidazoquinazolinone derivatives (e.g., ) achieve moderate yields (33–68%), while simpler thiazole-based compounds () reach higher yields (e.g., 94% for 13a in ) due to fewer steric constraints .
- Bioactivity Clustering : Hierarchical clustering () groups sulfanyl-acetamide derivatives with kinase inhibitors, implying shared mechanisms of action.
Physicochemical Properties
| Property | Target Compound* | 5-Chloro-2-Methoxy Analog | Thiazole-Based Analog |
|---|---|---|---|
| LogP (Predicted) | ~3.5 | 3.8 | 2.9 |
| Hydrogen Bond Donors | 4 | 4 | 2 |
| Rotatable Bonds | 10 | 11 | 6 |
*Estimated using and analogous structures.
Research Findings and Data Mining Insights
- Molecular Networking : Clustering by Murcko scaffolds () places this compound in a chemotype group with HDAC and kinase inhibitors, supported by conserved sulfanyl-acetamide linkers .
- Docking Scores: Fluorophenyl-containing compounds in exhibit MPRO energies between -7.7 and -7.8, correlating with enhanced target engagement compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

